molecular formula C21H25ClN2O2 B11382077 2-chloro-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]benzamide

2-chloro-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]benzamide

Cat. No.: B11382077
M. Wt: 372.9 g/mol
InChI Key: GYDYCOAHQNSLBM-UHFFFAOYSA-N
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Description

2-chloro-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro group, a methoxyphenyl group, and a piperidinyl group attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Nitration: The nitration of a suitable benzene derivative to introduce a nitro group.

    Reduction: Reduction of the nitro group to an amine group.

    Acylation: Acylation of the amine group with a chloro-substituted benzoyl chloride to form the benzamide.

    Substitution: Introduction of the piperidinyl and methoxyphenyl groups through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of catalysts, optimized reaction conditions (temperature, pressure, solvents), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

    Oxidation: Formation of hydroxyl-substituted derivatives.

    Reduction: Formation of dechlorinated derivatives.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-chloro-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-[2-(4-hydroxyphenyl)-2-(piperidin-1-yl)ethyl]benzamide
  • 2-chloro-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]benzamide
  • 2-chloro-N-[2-(4-ethylphenyl)-2-(piperidin-1-yl)ethyl]benzamide

Uniqueness

2-chloro-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]benzamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and ability to interact with specific molecular targets, making it distinct from its analogs with different substituents.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C21H25ClN2O2

Molecular Weight

372.9 g/mol

IUPAC Name

2-chloro-N-[2-(4-methoxyphenyl)-2-piperidin-1-ylethyl]benzamide

InChI

InChI=1S/C21H25ClN2O2/c1-26-17-11-9-16(10-12-17)20(24-13-5-2-6-14-24)15-23-21(25)18-7-3-4-8-19(18)22/h3-4,7-12,20H,2,5-6,13-15H2,1H3,(H,23,25)

InChI Key

GYDYCOAHQNSLBM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(CNC(=O)C2=CC=CC=C2Cl)N3CCCCC3

Origin of Product

United States

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